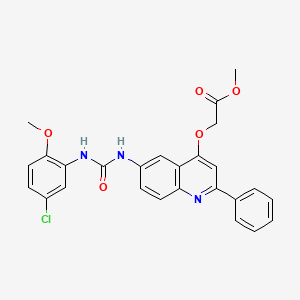

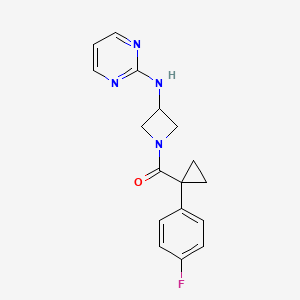

![molecular formula C22H18ClNOS B2565415 1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide CAS No. 866040-28-0](/img/structure/B2565415.png)

1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Naphtho[2,1-b]thiophene Derivatives

Research has demonstrated methods for synthesizing naphtho[2,1-b]thiophene derivatives, which are important for developing organic materials with potential applications in electronics, photonics, and as intermediates in pharmaceutical synthesis. For instance, the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides through oxidative-photo-cyclization of α-(2-thienyl)-β-arylacrylic acids showcases a method for obtaining these compounds (Y. Ming & D. Boykin, 1988).

Photocyclization Techniques

Photocyclization techniques are central to the creation of novel polycyclic heterocyclic ring systems, involving naphtho[2,1-b]thiophene derivatives. For example, the work on photocyclization of 3-chloro-N-(3-phenanthryl)thieno[2,3-b]thiophene-2-carboxamide to yield specific structural isomers demonstrates the potential to generate unique molecular frameworks with specific electronic and optical properties (Jiann-Kuan Luo et al., 1997).

Biodegradation Studies

Naphthothiophenes, including derivatives similar to the one , have been studied for their environmental impact, particularly in terms of biodegradation. Research into bacterial transformations of naphthothiophenes elucidates how these compounds, as minor components of fossil fuels, undergo degradation by specific Pseudomonas strains, highlighting the ecological aspects of their behavior in the environment (K. Kropp et al., 1997).

Organic Materials Development

The scalable synthesis of naphthothiophene and benzodithiophene scaffolds for π-conjugated synthons in organic materials indicates the relevance of such compounds in the synthesis of organic electronic materials. The synthesis involves direct arylation and cross aldol condensation, providing an efficient pathway for the annulation and π-extension, suitable for incorporation into π-conjugated polymers (A. Nitti et al., 2018).

Propriétés

IUPAC Name |

1-chloro-N-(4-propan-2-ylphenyl)benzo[e][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNOS/c1-13(2)14-7-10-16(11-8-14)24-22(25)21-20(23)19-17-6-4-3-5-15(17)9-12-18(19)26-21/h3-13H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOOYCXJKWLLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

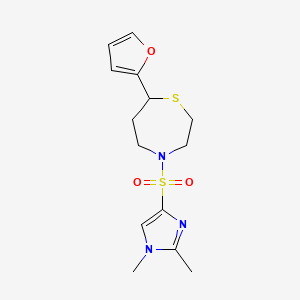

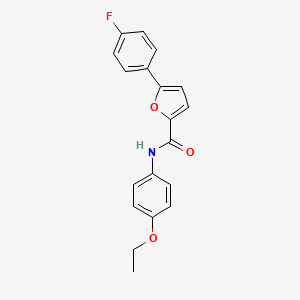

![N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)

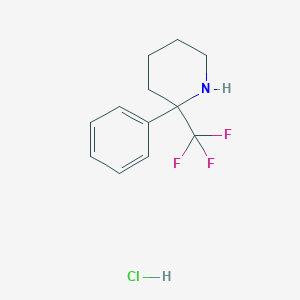

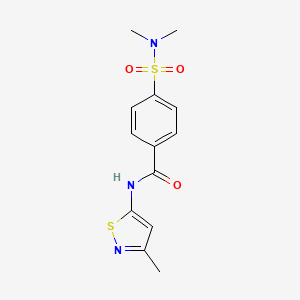

![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6S,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2565334.png)

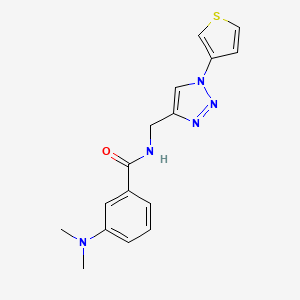

![N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2565337.png)

![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)

![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)

![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)